molecular formula C24H22ClN3O4S2 B12131610 C24H22ClN3O4S2

C24H22ClN3O4S2

Cat. No.: B12131610
M. Wt: 516.0 g/mol
InChI Key: YNXPKKDZNFGILZ-UHFFFAOYSA-N
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Description

C₂₄H₂₂ClN₃O₄S₂, systematically named N-(3-chlorophenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide, is a complex heterocyclic compound featuring:

  • Molecular weight: 516.03–516.04 g/mol (variation due to isotopic composition) .
  • Key structural motifs: A 3-chlorophenyl acetamide backbone. A Z-configured thiazolidinone ring fused with an indole moiety . Ethoxypropyl and thioxo substituents enhancing lipophilicity .

This compound is cataloged under ChemSpider ID 4719316 and MDL number MFCD03535294 .

Properties

Molecular Formula

C24H22ClN3O4S2

Molecular Weight

516.0 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H22ClN3O4S2/c1-31-18-9-8-14(11-17(18)25)26-20(29)13-33-24-27-22-21(16-6-2-3-7-19(16)34-22)23(30)28(24)12-15-5-4-10-32-15/h4-5,8-11H,2-3,6-7,12-13H2,1H3,(H,26,29)

InChI Key

YNXPKKDZNFGILZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C24H22ClN3O4S2 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thienopyrimidine core through a cyclization reaction. This is followed by the introduction of the chlorophenyl group and other functional groups through substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key considerations include the selection of cost-effective raw materials, the use of robust catalysts, and the implementation of purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

C24H22ClN3O4S2: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

Common Reagents and Conditions

Common reagents used in the reactions of This compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents to the chlorophenyl group.

Scientific Research Applications

C24H22ClN3O4S2: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific benefits.

    Industry: In industrial applications, is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of C24H22ClN3O4S2 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Differences

The closest analogs are C₂₄H₂₂N₂O₄ derivatives (). Key distinctions include:

Parameter C₂₄H₂₂ClN₃O₄S₂ C₂₄H₂₂N₂O₄ Derivatives
Molecular Formula Contains Cl, S₂, N₃ Lacks halogens/sulfur; N₂ only
Substituents Thiazolidinone-thioxo, indole Varied (e.g., benzofuran, imidazole)
Molecular Weight ~516 g/mol 402.16 g/mol (avg.)
Patent Activity None reported Up to 930 patents

Key Insight : The chlorine and sulfur atoms in C₂₄H₂₂ClN₃O₄S₂ likely confer distinct electronic and steric properties compared to nitrogen/oxygen-rich analogs, impacting bioavailability and target binding .

Patent and Literature Landscape

  • C₂₄H₂₂ClN₃O₄S₂: No patents or literature exist as of 2025 .
  • C₂₄H₂₂N₂O₄ Derivatives :
    • Most patented analog : InChIKey PBHVNIJTTVGOCH-KOEQRZSOSA-N (930 patents, 53 literature entries) .
    • Applications : Antimicrobial, anticancer, and kinase inhibition .

Implication: The lack of data for C₂₄H₂₂ClN₃O₄S₂ suggests it is either novel, synthetically challenging, or restricted to exploratory research .

Physicochemical Properties

Collision Cross-Section (CCS) Analysis for C₂₄H₂₂ClN₃O₄S₂ (Predicted):

Ion Adduct CCS (Ų)
[M+H]⁺ 228.7
[M+Na]⁺ 230.5
[M-H]⁻ 220.4

Source: Computational modeling

Research Implications and Gaps

  • Synthetic Challenges: Steric hindrance from the Z-configured indole-thiazolidinone system may complicate derivatization .
  • Regulatory Status : Sold "as-is" by Sigma-Aldrich, emphasizing the need for in-house validation by researchers .

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